molecular formula C31H34N2O3 B13356732 N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Katalognummer: B13356732
Molekulargewicht: 482.6 g/mol
InChI-Schlüssel: BVGYXGLNMHIQRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a benzyloxy group, which can influence its chemical reactivity and biological interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursorsThe final step often involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the quinoline core can produce dihydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can interact with enzymes and receptors, influencing various biological pathways. The benzyloxy and tert-butyl groups can modulate its binding affinity and specificity, enhancing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other quinoline derivatives with benzyloxy and tert-butyl groups. These compounds may share similar chemical properties and biological activities but can differ in their specific interactions and efficacy.

Uniqueness

N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Eigenschaften

Molekularformel

C31H34N2O3

Molekulargewicht

482.6 g/mol

IUPAC-Name

N-(2,4-ditert-butyl-5-phenylmethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H34N2O3/c1-30(2,3)23-16-24(31(4,5)6)27(36-19-20-12-8-7-9-13-20)17-26(23)33-29(35)22-18-32-25-15-11-10-14-21(25)28(22)34/h7-18H,19H2,1-6H3,(H,32,34)(H,33,35)

InChI-Schlüssel

BVGYXGLNMHIQRZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)OCC4=CC=CC=C4)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.